1-(4-fluorophenyl)-4-hydroxy-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-7-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes fluorophenyl, phenylethyl, and bis(trifluoromethyl) groups
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-7-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: The replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-FLUOROPHENYL)-7-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and bis(trifluoromethyl) groups contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-(4-FLUOROPHENYL)-7-(2-PHENYLETHYL)-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE stands out due to its unique combination of functional groups. Similar compounds include those with fluorophenyl or bis(trifluoromethyl) groups, but they may lack the specific structural arrangement that imparts the unique properties of this compound .
Properties
Molecular Formula |
C22H15F7N4O2 |
---|---|
Molecular Weight |
500.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15F7N4O2/c23-13-7-9-14(10-8-13)33-17-16(18(34)31-19(33)35)20(21(24,25)26,22(27,28)29)32-15(30-17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2,(H,30,32)(H,31,34,35) |
InChI Key |
SZYWDWHIFZJOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(C3=C(N2)N(C(=O)NC3=O)C4=CC=C(C=C4)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.